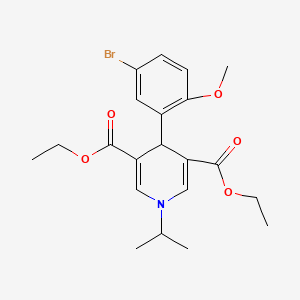![molecular formula C14H17N3O3 B4705842 methyl 4-{[N-(2-cyanoethyl)-N-methylglycyl]amino}benzoate](/img/structure/B4705842.png)
methyl 4-{[N-(2-cyanoethyl)-N-methylglycyl]amino}benzoate
Overview
Description
Methyl 4-{[N-(2-cyanoethyl)-N-methylglycyl]amino}benzoate, also known as CMG, is a chemical compound that has been widely used in scientific research for its unique properties. It is a small molecule that can easily penetrate cell membranes, making it an excellent tool for studying cellular processes.
Mechanism of Action
Methyl 4-{[N-(2-cyanoethyl)-N-methylglycyl]amino}benzoate works by binding to specific amino acids within a protein or peptide. This binding results in a change in the fluorescence properties of the this compound molecule, allowing researchers to track the movement and behavior of the labeled protein or peptide.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. It does not affect the activity or function of the labeled protein, making it an ideal tool for studying cellular processes.
Advantages and Limitations for Lab Experiments
The advantages of using methyl 4-{[N-(2-cyanoethyl)-N-methylglycyl]amino}benzoate in lab experiments include its small size, ability to penetrate cell membranes, and minimal effects on protein function. However, this compound has limitations in its use, including its potential for toxicity at high concentrations and its limited solubility in aqueous solutions.
Future Directions
Future research on methyl 4-{[N-(2-cyanoethyl)-N-methylglycyl]amino}benzoate could focus on developing new methods for synthesizing the compound, improving its solubility in aqueous solutions, and exploring its potential for use in vivo. Additionally, this compound could be used in the development of new therapies and treatments for a variety of diseases and conditions.
Scientific Research Applications
Methyl 4-{[N-(2-cyanoethyl)-N-methylglycyl]amino}benzoate has been used extensively in scientific research for its ability to label proteins and peptides. It can be used to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics. This compound is also used in the development of new drugs and therapies.
properties
IUPAC Name |
methyl 4-[[2-[2-cyanoethyl(methyl)amino]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-17(9-3-8-15)10-13(18)16-12-6-4-11(5-7-12)14(19)20-2/h4-7H,3,9-10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKINTVAJFOSMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)CC(=O)NC1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4705760.png)
![2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4705770.png)
![ethyl 4-[({[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)methyl]benzoate](/img/structure/B4705776.png)

![1-(1,3-benzodioxol-5-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4705783.png)

![N-[(4-isopropylcyclohexyl)carbonyl]valine](/img/structure/B4705804.png)

![9-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-9H-carbazole](/img/structure/B4705821.png)



![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4705861.png)
![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4705862.png)